
Einleitung: Die strategische Bedeutung von 4-
Chlor-1H-indazol-3-carbaldehyd

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
4-Chloro-1H-indazole-3-

carbaldehyde

Cat. No.: B022588 Get Quote

Das Indazol-Grundgerüst ist ein anerkannter "privilegierter" Heterozyklus in der modernen

Arzneimittelentwicklung.[1][2][3] Seine Derivate finden sich in einer Vielzahl von

pharmakologisch aktiven Molekülen, die als Kinase-Inhibitoren, entzündungshemmende,

antimikrobielle und Antikrebsmittel wirken.[2] 4-Chlor-1H-indazol-3-carbaldehyd dient als

vielseitiger Baustein, dessen Aldehydgruppe an Position 3 einen reaktiven "Griff" für eine breite

Palette chemischer Umwandlungen darstellt.[4][5] Die Fähigkeit, diese Gruppe selektiv zu

derivatisieren, ermöglicht es Forschern, systematisch neue Molekülbibliotheken zu erstellen,

um Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen und die pharmakokinetischen

Eigenschaften von Leitstrukturen zu optimieren.

Dieser Leitfaden konzentriert sich auf fünf grundlegende und hochgradig anwendbare

Derivatisierungsstrategien:

Reduktive Aminierung: Synthese von sekundären und tertiären Aminen.

Wittig-Reaktion: Umwandlung in Alkene.

Imin-Bildung (Schiff'sche Base): Kondensation mit primären Aminen.

Oxim-Bildung: Reaktion mit Hydroxylamin.

Hydrazon-Bildung: Kondensation mit Hydrazinen.
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Reduktive Aminierung: Direkter Zugang zu Amin-
Derivaten
A. Mechanistisches Prinzip & Anwendung
Die reduktive Aminierung ist eine der effizientesten Methoden zur Synthese von Aminen aus

Carbonylverbindungen.[6] Die Reaktion verläuft in zwei Schritten: Zunächst bildet der Aldehyd

mit einem primären oder sekundären Amin ein intermediäres Imin (oder Iminiumion), das

anschließend in situ zu dem entsprechenden Amin reduziert wird.[6] Die Wahl eines milden

Reduktionsmittels wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃) ist entscheidend, da es

selektiv das Imin in Gegenwart des reaktiveren Aldehyds reduziert und so Nebenreaktionen

minimiert. Diese Methode ist in der medizinischen Chemie von unschätzbarem Wert, um

basische Stickstoffzentren einzuführen, die für die Löslichkeit und die Interaktion mit

biologischen Zielstrukturen wichtig sind.

B. Detailliertes Versuchsprotokoll
Materialien:

4-Chlor-1H-indazol-3-carbaldehyd

Gewünschtes primäres oder sekundäres Amin (z. B. Benzylamin)

Natriumtriacetoxyborhydrid (NaBH(OAc)₃)

Dichlormethan (DCM), wasserfrei

Essigsäure (Spuren)

Gesättigte Natriumbicarbonatlösung (NaHCO₃)

Wasserfreies Natriumsulfat (Na₂SO₄)

Magnetrührer, Rundkolben, Argon-Atmosphäre

Prozedur:
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Löse 4-Chlor-1H-indazol-3-carbaldehyd (1,0 mmol, 180,6 mg) in wasserfreiem DCM (10 mL)

in einem trockenen Rundkolben unter Argon-Atmosphäre.

Füge das entsprechende Amin (1,1 mmol) und eine katalytische Menge (1-2 Tropfen)

Essigsäure hinzu.

Rühre die Mischung für 30-60 Minuten bei Raumtemperatur, um die Imin-Bildung zu

ermöglichen.

Füge portionsweise Natriumtriacetoxyborhydrid (1,5 mmol, 318 mg) hinzu. Vorsicht:

Gasentwicklung kann auftreten.

Rühre die Reaktionsmischung über Nacht (ca. 12-16 Stunden) bei Raumtemperatur.

Verfolge den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

Nach vollständiger Umsetzung wird die Reaktion vorsichtig mit gesättigter NaHCO₃-Lösung

(10 mL) gequencht.

Trenne die Phasen und extrahiere die wässrige Phase zweimal mit DCM (2 x 15 mL).

Vereinige die organischen Phasen, trockne sie über Na₂SO₄, filtriere und eng ein.

Reinige das Rohprodukt mittels Säulenchromatographie auf Kieselgel.

C. Datentabelle: Repräsentative Amine

Amin-Reagenz Reaktionszeit (h)
Typische Ausbeute
(%)

Charakteristische
¹H-NMR-Signale (δ,
ppm)

Benzylamin 12 85-95
~4.0 (s, 2H, -CH₂-N),

7.2-7.4 (m, 5H, Ar-H)

Morpholin 16 80-90

~3.7 (t, 4H, Morpholin-

H), ~2.5 (t, 4H,

Morpholin-H)

Anilin 16 75-85
~4.3 (s, 2H, -CH₂-N),

6.7-7.2 (m, 5H, Ar-H)
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D. Visualisierung des Arbeitsablaufs
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Startmaterialien

Reaktionsschritte

Aufarbeitung & Reinigung

4-Chlor-1H-indazol-
3-carbaldehyd

1. Imin-Bildung
(DCM, AcOH, RT, 1h)

Primäres/Sekundäres
Amin

2. Reduktion
(NaBH(OAc)₃, RT, 12-16h)

In situ

3. Quenchen (NaHCO₃)

4. Extraktion (DCM)

5. Säulenchromatographie

Ziel-Amin-Derivat
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Ylid-Herstellung

Wittig-Reaktion

Aufarbeitung & Reinigung

Phosphoniumsalz

Ylid-Bildung
(THF, 0°C, 1h)

Starke Base (n-BuLi)

Kopplung
(0°C -> RT, 4-6h)

4-Chlor-1H-indazol-
3-carbaldehyd

Quenchen (NH₄Cl)

Extraktion (EtOAc)

Säulenchromatographie

Ziel-Alken-Derivat
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Startmaterialien

Reaktionsschritte

Isolierung

4-Chlor-1H-indazol-
3-carbaldehyd

1. Kondensation
(EtOH, AcOH, RT oder Rückfluss, 1-4h)

N-Nukleophil
(Amin, NH₂OH, Hydrazin)

2. Abkühlen & Kristallisation

3. Vakuumfiltration

4. Trocknen

Imin-, Oxim- oder
Hydrazon-Derivat

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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